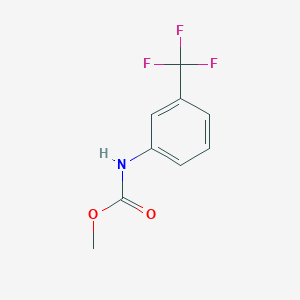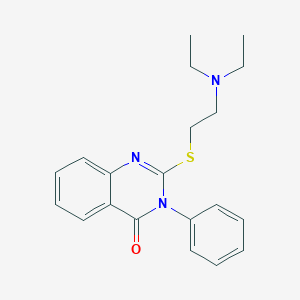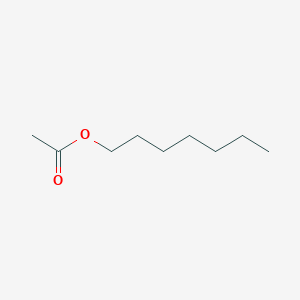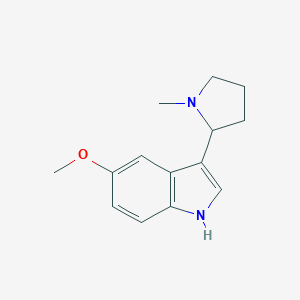
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as 5-MeO-MiPT, is a synthetic chemical compound that belongs to the class of tryptamines. It is a potent psychedelic substance that has gained popularity in recent years due to its unique properties and potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is not fully understood, but it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in altered perception, mood, and thought processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole include increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils, changes in perception, and altered thought processes. In some cases, it can cause nausea and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its potency, which allows for smaller doses to be used. Additionally, its unique properties make it a valuable tool for investigating the effects of psychedelic substances on the brain and behavior. However, one limitation is the potential for adverse effects, which must be carefully monitored in order to ensure the safety of study participants.
Direcciones Futuras
There are several potential future directions for research on 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole. One area of interest is its potential therapeutic use in treating mental health disorders such as depression and anxiety. Additionally, further investigation is needed to fully understand its mechanism of action and the effects it has on the brain and behavior. Finally, there is a need for more research on the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
In conclusion, 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole is a synthetic chemical compound that has gained popularity in recent years due to its unique properties and potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential risks and benefits of using 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole in scientific research.
Métodos De Síntesis
The synthesis of 5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-methoxyindole-3-acetic acid with N-methylpyrrolidine and thionyl chloride. The resulting product is then treated with lithium aluminum hydride to reduce the carboxylic acid to an alcohol, followed by a final step of N-methylation with methyl iodide. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole has shown potential in scientific research in various fields, including neuroscience, pharmacology, and psychiatry. It has been used in studies to investigate the effects of psychedelic substances on the brain and behavior. Additionally, it has been studied for its potential therapeutic use in treating mental health disorders such as depression and anxiety.
Propiedades
Número CAS |
19137-94-1 |
|---|---|
Nombre del producto |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
5-methoxy-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2O/c1-16-7-3-4-14(16)12-9-15-13-6-5-10(17-2)8-11(12)13/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
Clave InChI |
NNCOKSDPKDOAOW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
SMILES canónico |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OC |
Sinónimos |
3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole 3-MPMMeO-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



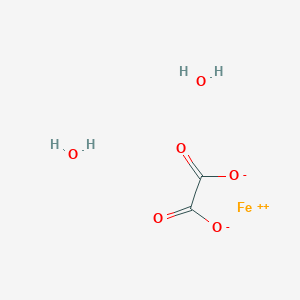
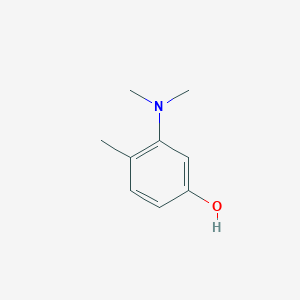
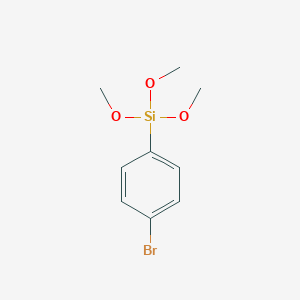
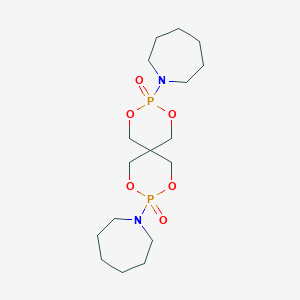
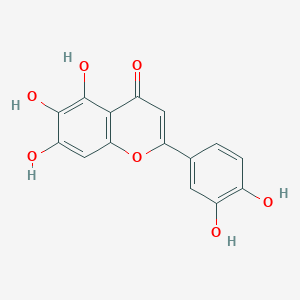
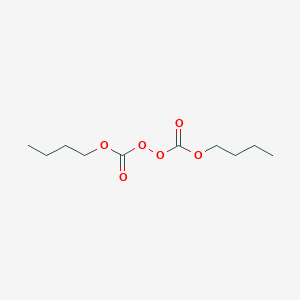
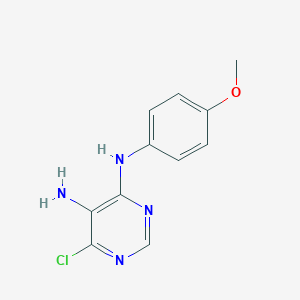
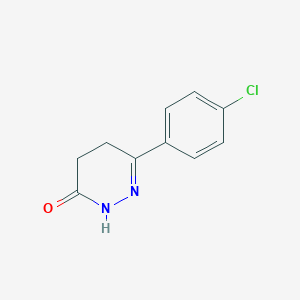
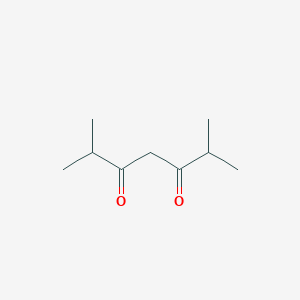
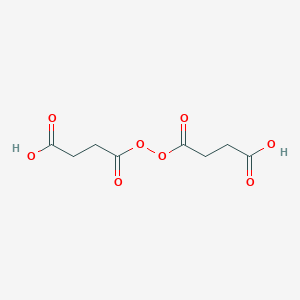
![Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-](/img/structure/B91123.png)
